![molecular formula C9H8ClN3O2S B079509 Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate CAS No. 847560-46-7](/img/structure/B79509.png)
Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate
Overview
Description
Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate is a chemical compound with the CAS Number: 847560-46-7 . It has a molecular weight of 257.7 . The IUPAC name for this compound is ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate .
Molecular Structure Analysis
The InChI code for Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate is 1S/C9H8ClN3O2S/c1-2-15-8(14)5-3-4-6(10)12-9(11)13-7(4)16-5/h3H,2H2,1H3,(H2,11,12,13) . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate is a solid at room temperature . Its boiling point is between 253-255 degrees Celsius .
Scientific Research Applications
Anti-Proliferative Properties in Breast Cancer Models
This compound is structurally similar to thienopyrimidines, which have shown anti-proliferative properties in in vitro breast cancer models . Specifically, 2-alkyl-4-amino-thieno[2,3-d]pyrimidines were synthesized and their cyto- and phototoxicity against BALB 3T3 cells were established by an in vitro 3T3 NRU test . The results indicated that the tested compounds are not cytotoxic or phototoxic, making them suitable for further study of their anti-proliferative and anti-tumor properties .
Potential Applications in Other Cancer Models
The anti-proliferative potential of the compounds was investigated on MCF-7 and MDA-MB-231 cancer cells, as well as a MCF-10A cell line (normal human mammary epithelial cells) . The most toxic to MCF-7 was thienopyrimidine 3 with IC 50 13.42 μg/mL (IC 50 0.045 μM), followed by compound 4 (IC 50 28.89 μg/mL or IC 50 0.11 μM) . With respect to MDA-MB-231 cells, ester 2 manifested the highest effect with IC 50 52.56 μg/mL (IC 50 0.16 μM), and 2-ethyl derivative 4 revealed IC 50 62.86 μg/mL (IC 50 0.24 μM) .
Cell Cycle Arrest
It was estimated that the effect of the substances on the cell cycle progression was due to cell cycle arrest in the G2 stage for MDA-MB-231, while arrest in G1 was detected for the estrogen (ER)-positive MCF-7 cell line .
Chemical Synthesis
This compound can be used in the synthesis of other complex molecules. The introduction of an amino group in the 4th position of the thieno[2,4-d]pyrimidine nucleus, as well as the induction of ethoxycarbonyl and methyl groups in the thiophene ring, can generate hybrid molecules .
Mechanism of Action
Thieno[2,3-d]pyrimidine derivatives have been studied for their potential as targeted therapy for PI3K . PI3K is a lipid kinase involved in cancer progression, making it a fruitful target for cancer control . The derivatives were designed and synthesized as anti-PI3K agents, maintaining the common pharmacophoric features of several potent PI3K inhibitors .
Safety and Hazards
The safety information available indicates that Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate may cause eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
While specific future directions for Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate are not mentioned in the available resources, research into thieno[2,3-d]pyrimidine derivatives as potential anti-cancer agents is ongoing . These compounds could be further optimized to serve as new chemical entities for discovering new anticancer agents .
properties
IUPAC Name |
ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2S/c1-2-15-8(14)5-3-4-6(10)12-9(11)13-7(4)16-5/h3H,2H2,1H3,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSQDXBPGDMBIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)N=C(N=C2Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30582526 | |
Record name | Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30582526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate | |
CAS RN |
847560-46-7 | |
Record name | Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30582526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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